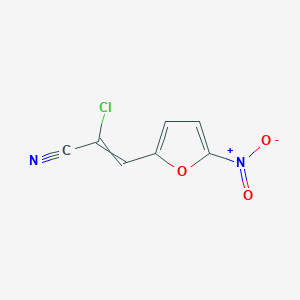
2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the nitrofuran class. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medical and industrial applications . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile typically involves the reaction of 5-nitrofuran-2-carbaldehyde with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial agent, particularly against Mycobacterium tuberculosis.
Industry: It can be used in the synthesis of other nitrofuran derivatives with various industrial applications.
Mechanism of Action
The antibacterial mechanism of 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile involves the inhibition of bacterial enzymes, such as arylamine N-acetyltransferase, which is essential for the survival of Mycobacterium tuberculosis . The compound is activated by bacterial nitroreductases, leading to the formation of reactive intermediates that cause DNA damage and oxidative stress .
Comparison with Similar Compounds
Similar compounds include other nitrofuran derivatives such as nitrofurazone, nitrofurantoin, and furazolidone. Compared to these compounds, 2-Chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile exhibits unique properties, such as a different mechanism of action and potential for use against drug-resistant bacterial strains . This uniqueness makes it a valuable candidate for further research and development.
Properties
CAS No. |
93339-28-7 |
|---|---|
Molecular Formula |
C7H3ClN2O3 |
Molecular Weight |
198.56 g/mol |
IUPAC Name |
2-chloro-3-(5-nitrofuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H3ClN2O3/c8-5(4-9)3-6-1-2-7(13-6)10(11)12/h1-3H |
InChI Key |
SQZWYTFFXISJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















